molecular formula C18H16FNO5 B2953815 3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide CAS No. 2034621-64-0

3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide

Cat. No. B2953815
CAS RN: 2034621-64-0
M. Wt: 345.326
InChI Key: WKCIFAHZBMMMOL-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of pharmaceutical research. The compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs for various diseases.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

  • A study by Romagnoli et al. (2015) explored compounds with a structure similar to 3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide. They reported significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and induction of apoptosis in cancer cells. One compound showed potent in vivo antitumor activity, suggesting potential applications in cancer treatment (Romagnoli et al., 2015).

Imaging Applications in Medicine

  • Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds showed high tumor uptake and are promising for imaging applications in medicine (Tu et al., 2007).

Reactivity and Stereoselectivity in Chemical Reactions

  • Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions. These findings highlight the potential of such fluorinated compounds in synthetic chemistry, particularly in creating complex molecules with specific stereoisomeric configurations (Hajduch et al., 2007).

Antibacterial Applications

  • Haydon et al. (2010) investigated derivatives of 3-methoxybenzamide for antibacterial purposes. They identified potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting the potential of similar compounds, like 3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide, in creating new antibacterial drugs (Haydon et al., 2010).

Chemical Synthesis and Modification

  • Barbier et al. (2023) conducted a conformational analysis and molecular docking study of 2,6-difluoro-3-methoxybenzamide, which is structurally related to the compound . Their research provides insights into the structural modifications and synthesis processes that can enhance the activity and specificity of such compounds (Barbier et al., 2023).

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-24-10-13)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCIFAHZBMMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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